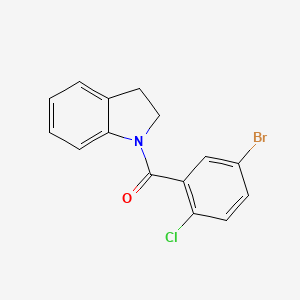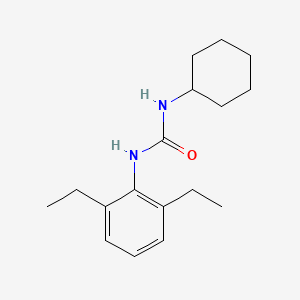
4-tert-butyl-N-(2-methylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(2-methylbenzyl)benzamide, also known as TBB, is a chemical compound that has been widely studied for its potential as a tool compound for biological research. TBB is a member of the benzamide family and has a molecular weight of 305.42 g/mol.
Mechanism of Action
4-tert-butyl-N-(2-methylbenzyl)benzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in many cellular processes. 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to be a selective inhibitor of CK2, with little or no effect on other kinases.
Biochemical and Physiological Effects:
The inhibition of CK2 by 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to induce apoptosis and inhibit cell growth. In inflammation, 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative diseases, 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to protect neurons from oxidative stress and promote neuronal survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-tert-butyl-N-(2-methylbenzyl)benzamide as a tool compound is its high selectivity for CK2. This allows researchers to study the specific role of CK2 in various cellular processes without the interference of other kinases. Another advantage is the availability of 4-tert-butyl-N-(2-methylbenzyl)benzamide for large-scale production, making it readily accessible for use in biological research. However, one limitation of using 4-tert-butyl-N-(2-methylbenzyl)benzamide is its potential for off-target effects. While 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to be selective for CK2, it is important to consider the possibility of unintended effects on other cellular processes.
Future Directions
There are many future directions for research on 4-tert-butyl-N-(2-methylbenzyl)benzamide. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of interest is the study of the role of CK2 in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the use of 4-tert-butyl-N-(2-methylbenzyl)benzamide as a tool compound in drug discovery and development is an area of active research. Overall, 4-tert-butyl-N-(2-methylbenzyl)benzamide has the potential to be a valuable tool compound for the study of CK2 and its role in various cellular processes and diseases.
Synthesis Methods
The synthesis of 4-tert-butyl-N-(2-methylbenzyl)benzamide involves the reaction of 4-tert-butylbenzoyl chloride with 2-methylbenzylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 4-tert-butyl-N-(2-methylbenzyl)benzamide as a white solid with a high purity. The synthesis method has been optimized for large-scale production of 4-tert-butyl-N-(2-methylbenzyl)benzamide, making it readily available for use in biological research.
Scientific Research Applications
4-tert-butyl-N-(2-methylbenzyl)benzamide has been extensively studied for its potential as a tool compound for biological research. It has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in many cellular processes including cell growth, differentiation, and apoptosis. 4-tert-butyl-N-(2-methylbenzyl)benzamide has been used as a research tool to study the role of CK2 in various cellular processes, including cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
4-tert-butyl-N-[(2-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-14-7-5-6-8-16(14)13-20-18(21)15-9-11-17(12-10-15)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHCDOJDZDLYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-methylbenzyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5719813.png)
![4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate](/img/structure/B5719821.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B5719828.png)

![1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)
![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B5719856.png)

![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)
![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)

![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)
![4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)